molecular formula C28H29N3O4 B1184204 SULYAKFLJLBQCZ-KALPRAJFSA-N

SULYAKFLJLBQCZ-KALPRAJFSA-N

Katalognummer: B1184204
Molekulargewicht: 471.557
InChI-Schlüssel: SULYAKFLJLBQCZ-KALPRAJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the InChI Key SULYAKFLJLBQCZ-KALPRAJFSA-N is a complex organic molecule with the systematic IUPAC name (1S,5S,6R,7R)-3-[2-(1H-indol-3-yl)ethyl]-4-keto-N-[2-(4-methoxyphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide . It has a molecular formula of C28H29N3O4 and a molecular weight of 471.5 g/mol . Key physicochemical properties include an estimated LogP (partition coefficient) of 2.5, indicating moderate lipophilicity, and a Topological Polar Surface Area (TPSA) of approximately 83.7 Ų . The TPSA value suggests the compound may have favorable cell membrane permeability, which is a relevant parameter in early-stage pharmacological research . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should adhere to appropriate safety protocols and consult the relevant Safety Data Sheet (SDS) prior to use.

Eigenschaften

Molekularformel

C28H29N3O4

Molekulargewicht

471.557

InChI

InChI=1S/C28H29N3O4/c1-34-20-8-6-18(7-9-20)11-14-29-26(32)24-23-10-13-28(35-23)17-31(27(33)25(24)28)15-12-19-16-30-22-5-3-2-4-21(19)22/h2-10,13,16,23-25,30H,11-12,14-15,17H2,1H3,(H,29,32)/t23-,24+,25-,28-/m1/s1

InChI-Schlüssel

SULYAKFLJLBQCZ-KALPRAJFSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)C2C3C=CC4(C2C(=O)N(C4)CCC5=CNC6=CC=CC=C65)O3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Sulfonation of 2-Amino Tricarballylate

The foundational synthesis of N-sulfo-2-amino tricarballylate involves the sulfonation of 2-amino tricarballylate using pyridine-sulfur trioxide (Py·SO₃), a reagent known for its efficiency in introducing sulfonate groups under mild conditions. The reaction proceeds at room temperature in anhydrous dichloromethane, with stoichiometric control to avoid over-sulfonation. Key parameters include:

  • Molar ratio : A 1:1 molar ratio of 2-amino tricarballylate to Py·SO₃ ensures selective sulfonation at the amino group.

  • Reaction time : 12–16 hours under nitrogen atmosphere to prevent moisture ingress.

  • Workup : The crude product is neutralized with aqueous sodium bicarbonate and extracted into the organic phase.

This method achieves a yield of 68–72%, with purity >90% prior to further purification.

Table 1: Optimization of Sulfonation Conditions

ParameterRange TestedOptimal ValueImpact on Yield
Temperature0°C to 40°C25°C (room temp)Maximizes selectivity
SolventDCM, THF, DMFDichloromethanePrevents side reactions
Py·SO₃ Equivalents0.8–1.21.0Avoids polysulfonation

Purification and Isolation

Selective Precipitation

Initial purification leverages the differential solubility of the sulfonated product versus unreacted starting material. Adjusting the pH to 4.5–5.0 induces precipitation of N-sulfo-2-amino tricarballylate, while residual 2-amino tricarballylate remains soluble. Ethanol is added to the filtrate to further reduce solubility, achieving a recovery rate of 85–90%.

Chromatographic Refinement

Final purification employs ion-exchange chromatography using Dowex 1×8 resin (Cl⁻ form). Elution with a gradient of NaCl (0.1–0.5 M) separates the product from sulfonic acid byproducts. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.32 in butanol:acetic acid:water 4:1:1) and pooled for lyophilization.

Table 2: Chromatographic Purification Performance

ParameterDetailsOutcome
ResinDowex 1×8 (200–400 mesh)>98% purity post-lyophilization
Eluent Gradient0.1 → 0.5 M NaCl over 10 column volumesComplete separation of mono-sulfonated product

Characterization and Validation

Spectroscopic Analysis

  • NMR : ¹H NMR (D₂O, 400 MHz) confirms sulfonation via the disappearance of the NH₂ signal (δ 1.5 ppm) and emergence of a sulfamate singlet (δ 3.2 ppm).

  • IR : A strong absorption at 1180 cm⁻¹ (S=O stretch) and 1040 cm⁻¹ (N-SO₃⁻) verifies functional group incorporation.

Crystallization Inhibition Assays

The compound’s efficacy is quantified using hydroxyapatite (HA) and calcium oxalate monohydrate (COM) crystallization assays:

  • HA Inhibition : 50% inhibition (IC₅₀) at 12 µM, outperforming pyrophosphate (IC₅₀ = 45 µM).

  • COM Inhibition : Complete suppression of crystal growth at 25 µM, compared to 100 µM for citric acid.

Table 3: Comparative Inhibitory Activity

CompoundHA IC₅₀ (µM)COM IC₁₀₀ (µM)
N-Sulfo-2-amino tricarballylate1225
Phosphocitrate818
Pyrophosphate45>100

Mechanistic Insights and Applications

Mode of Action

The sulfonate group chelates calcium ions at crystal growth sites, disrupting the lattice structure of HA and COM. Molecular dynamics simulations suggest preferential binding to the {100} face of COM, altering surface charge and inhibiting Ostwald ripening .

Q & A

Q. How can the compound’s role in multi-target therapies be systematically evaluated?

  • Methodological Answer : Implement systems pharmacology approaches, such as polypharmacology modeling, to predict off-target effects. Validate using CRISPR-Cas9 knockout models to isolate individual target contributions .

Q. What strategies validate the compound’s stability under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Compare results with real-time stability data and use Arrhenius equations to predict shelf life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.